molecular formula C10H10O2 B3053844 2-Benzoxepin-1(3H)-one, 4,5-dihydro- CAS No. 5651-62-7

2-Benzoxepin-1(3H)-one, 4,5-dihydro-

Cat. No. B3053844
CAS RN: 5651-62-7
M. Wt: 162.18 g/mol
InChI Key: DVKWMWZIAMTAPL-UHFFFAOYSA-N
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Description

2-Benzoxepin-1(3H)-one, 4,5-dihydro- is a heterocyclic compound that has gained significant attention in the scientific community due to its potential application in various fields. This compound is known for its unique chemical structure and has been studied extensively for its synthesis, mechanism of action, biochemical and physiological effects, and future directions.

Mechanism Of Action

The mechanism of action of 2-Benzoxepin-1(3H)-one, 4,5-dihydro- is not fully understood. However, it has been suggested that this compound may inhibit the growth of cancer cells by inducing apoptosis or programmed cell death. Additionally, it may also inhibit the proliferation of cancer cells by interfering with the cell cycle.
Biochemical and Physiological Effects
2-Benzoxepin-1(3H)-one, 4,5-dihydro- has been shown to exhibit significant biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as topoisomerase II and DNA polymerase. Additionally, it has been shown to cause DNA damage and induce oxidative stress in cancer cells.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-Benzoxepin-1(3H)-one, 4,5-dihydro- in lab experiments is its potential application in medicinal chemistry. It has been shown to exhibit significant antitumor activity and has the potential to be used as a chemotherapeutic agent. However, one of the limitations of using this compound in lab experiments is its toxicity. It has been shown to exhibit significant toxicity in vitro and in vivo studies.

Future Directions

There are several future directions for the study of 2-Benzoxepin-1(3H)-one, 4,5-dihydro-. One of the most promising directions is the development of novel chemotherapeutic agents based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential application in other fields of scientific research such as materials science and organic synthesis.

Scientific Research Applications

2-Benzoxepin-1(3H)-one, 4,5-dihydro- has been extensively studied for its potential application in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit significant antitumor activity and has the potential to be used as a chemotherapeutic agent.

properties

IUPAC Name

4,5-dihydro-3H-2-benzoxepin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-10-9-6-2-1-4-8(9)5-3-7-12-10/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKWMWZIAMTAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500150
Record name 4,5-Dihydro-2-benzoxepin-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzoxepin-1(3H)-one, 4,5-dihydro-

CAS RN

5651-62-7
Record name 4,5-Dihydro-2-benzoxepin-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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